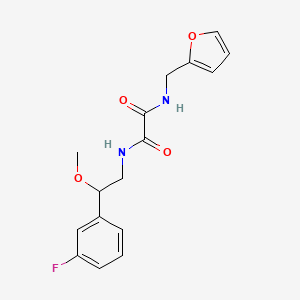

![molecular formula C23H20O2S B3007750 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione CAS No. 99236-23-4](/img/structure/B3007750.png)

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

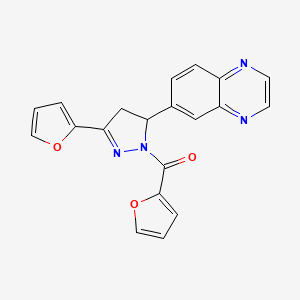

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, also known as MMBD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MMBD is a yellow crystalline powder that belongs to the family of butanedione derivatives.

科学的研究の応用

1. Chemical Reactions and Synthesis

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione is involved in various chemical reactions and synthesis processes. Freeman et al. (1992) discuss how 1,4-Diphenyl-1,4-butanedione reacts with bis(trialkyltin) or bis(triphenyltin) sulfide in the presence of boron trichloride to yield thiophenes (Freeman, Kim, & Rodríguez, 1992). Barba et al. (1985) describe the cathodic reduction of α-bromopropiophenone in an aprotic medium to produce 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, which undergoes further transformation (Barba, Velasco, Guirado, Barba, & Aldaz, 1985).

2. Biological Applications

Organoboron complexes of sulfur-containing ligands, including those prepared from 1-phenyl-1,3-butanedione, are studied by Singh et al. (1990) for their potential fungicidal and bactericidal properties (Singh, Singh, & Tandon, 1990).

3. Photoluminescence and Solar Cell Applications

Gavriluta et al. (2017) investigate europium(III) β-diketonate based complexes, including compounds similar to this compound, for their use in enhancing the efficiency of copper indium gallium selenide solar cells through photoluminescence (Gavriluta et al., 2017).

4. Organic Synthesis and Reaction Mechanisms

Kurosawa and Yamaguchi (1981) explore the reaction of acetophenones with manganese(III) acetate, producing compounds like 1,4-bis(4-methoxyphenyl)-2,2,3,3-tetrachloro-1,4-butanedione, highlighting the diverse reaction pathways of these compounds (Kurosawa & Yamaguchi, 1981).

5. Electrophile Reactivity in Organic Chemistry

Ohwada et al. (1996) study the reactivity of 1,2-dicarbonyl compounds, including 2,3-butanedione, in Friedel-Crafts reactions, providing insight into the electrophile behavior of similar compounds (Ohwada, Yamazaki, Suzuki, Saito, & Shudo, 1996).

6. Polymerization Catalysts

Schmid et al. (2001) discuss nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties, including 1,4-diaza-2,3-dimethylbutadiene ligands, for use in olefin polymerization, indicating the potential for similar compounds in catalyst development (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

作用機序

Target of Action

A structurally similar compound, 5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamine, has been reported to interact with dihydrofolate reductase in both humans and yeast .

Mode of Action

Based on the structural similarity to 5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamine, it could be hypothesized that it may also interact with dihydrofolate reductase, potentially inhibiting its function .

特性

IUPAC Name |

2-(4-methylphenyl)sulfanyl-1,4-diphenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O2S/c1-17-12-14-20(15-13-17)26-22(23(25)19-10-6-3-7-11-19)16-21(24)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTADTQAFLZFLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007675.png)

![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)

![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)